REACTION_CXSMILES
|
I[C:2]1[C:3]([NH2:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Si:13]([C:17]#[CH:18])([CH3:16])([CH3:15])[CH3:14]>C1COCC1.C(OCC)(=O)C.[Cu](I)I>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:7]=[C:2]([C:18]#[C:17][Si:13]([CH3:16])([CH3:15])[CH3:14])[C:3]([NH2:12])=[N:4][CH:5]=1
|
Name
|
|
Quantity
|
61.38 g
|
Type
|
reactant
|
Smiles
|
IC=1C(=NC=C(C1)C(F)(F)F)N
|
Name
|
Pd(PPh)3Cl2
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.406 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture degassed under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
Upon complete addition the reaction
|
Type
|
FILTRATION
|
Details
|
filtered through silica
|
Type
|
WASH
|
Details
|
washed through with 4×150 mL ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
the solid was triturated from heptane (250 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=NC1)N)C#C[Si](C)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |